![molecular formula C22H20BrN3S B2821604 4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223967-75-6](/img/structure/B2821604.png)
4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine” is a heterocyclic chemical compound . It belongs to the class of pyrazolines, which have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole fused heterocycles, such as the compound , can be achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving pyrazolines can be quite diverse. For instance, a highly enantioselective rhodium-catalyzed reductive dearomatization of polycyclic pyrazolo[1,5-a]pyrimidines has been realized .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H12BrN3S2 and a molecular weight of 402.33. Other physical and chemical properties specific to this compound are not available in the sources I found.Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrazine have potential in anticancer treatments. For instance, compounds similar in structure have demonstrated effectiveness against various cancer cell lines, including lung, breast, and CNS cancers, suggesting their potential as therapeutic agents in oncology (Hammam et al., 2005). Additionally, other derivatives have shown promising apoptotic activity, especially against breast cancer cells (Liu et al., 2019).
Anti-Inflammatory and Antioxidant Properties
Several synthesized pyrazolo[1,5-a]pyrazine derivatives have shown potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities (Shehab et al., 2018). These properties make them candidates for further exploration in the development of anti-inflammatory and antioxidant drugs.
Applications in Photovoltaic Devices
Thieno[3,4-b]pyrazine-based compounds have been used in the synthesis of donor−acceptor copolymers, with applications in photovoltaic devices. These compounds have been studied for their optical properties, electrochemical behavior, and energy levels, demonstrating their potential in enhancing the efficiency of photovoltaic systems (Zhou et al., 2010).
Antimicrobial Activity
Some pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a variety of microbial strains, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Other Biological Activities
Research has also explored the synthesis and biological activities of pyrazolo[1,5-a]pyrazine derivatives in various domains. This includes studies on their effects on human carbonic anhydrase and acetylcholinesterase enzymes, which are significant in medicinal chemistry (Turkan et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine” is not mentioned, pyrazoline derivatives have been found to exhibit various biological activities. For example, they can act as inhibitors of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNUTTNLWNRBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


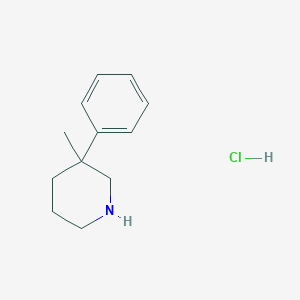
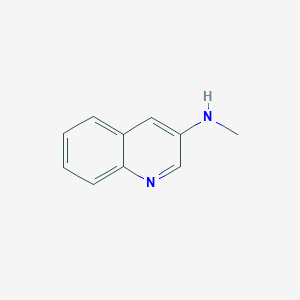
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)
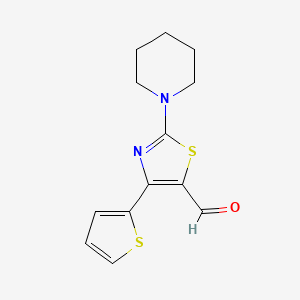

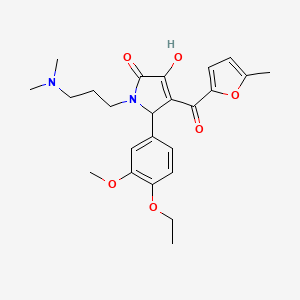

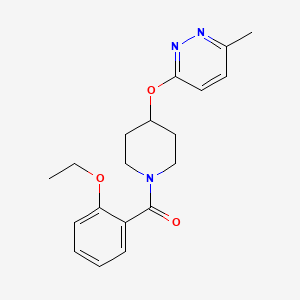
![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)